molecular formula C18H19NO4S2 B2661008 2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide CAS No. 2034596-02-4

2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide

Cat. No.: B2661008
CAS No.: 2034596-02-4
M. Wt: 377.47
InChI Key: PSHVKLVDSNBKQC-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core structures, such as the 4-methoxyphenyl and thiophen-3-yl-furan moieties, followed by their coupling through sulfonamide linkage. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can help in achieving consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethanesulfonamide
  • 2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-3-yl)methyl)ethanesulfonamide

Uniqueness

What sets 2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide apart from similar compounds is its specific structural configuration, which can influence its reactivity, binding affinity, and overall effectiveness in various applications. The presence of both methoxyphenyl and thiophen-furan moieties provides a unique combination of electronic and steric properties that can be exploited in different chemical and biological contexts.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c1-22-16-4-2-14(3-5-16)9-11-25(20,21)19-12-17-6-7-18(23-17)15-8-10-24-13-15/h2-8,10,13,19H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHVKLVDSNBKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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